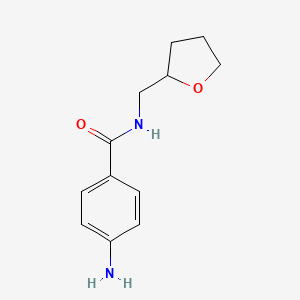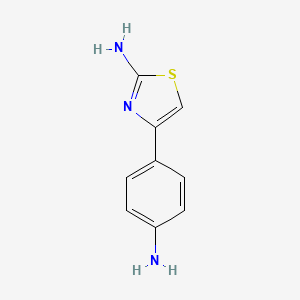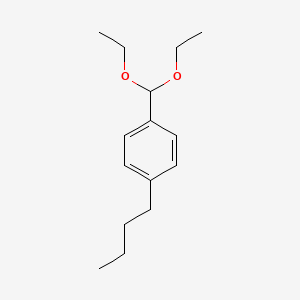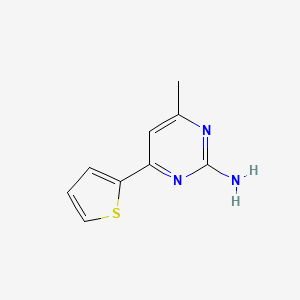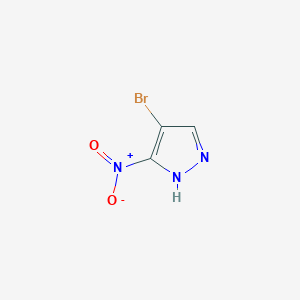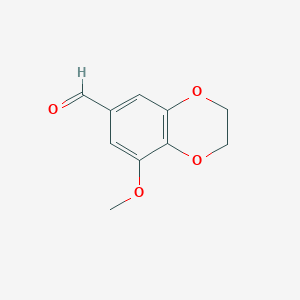
6-溴-3-甲酰基色酮
描述
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (6-Br-4-oxo-4H-chromene-3-carbaldehyde) is a versatile organic compound with a wide range of applications in the fields of chemistry and biology. It is a brominated chromene derivative, which is an important class of compounds that can be used as building blocks for the synthesis of various organic compounds. 6-Br-4-oxo-4H-chromene-3-carbaldehyde has been studied for its potential applications in the synthesis of drugs and other compounds of biological importance. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving 6-Br-4-oxo-4H-chromene-3-carbaldehyde.
科学研究应用
药理学:多药耐药逆转
6-溴-3-甲酰基色酮: 已在药理学研究中被用于研究其逆转多药耐药 (MDR) 的潜力。 该化合物已显示出通过调节人类 MDR1 基因的功能,增强化学治疗剂对抗耐药癌细胞系的功效的希望 .
生物化学:细胞毒活性
在生物化学研究中,6-溴-3-甲酰基色酮 已被测试其对正常细胞和肿瘤细胞的细胞毒活性。 它诱导细胞死亡的能力使其成为研究癌细胞生物学和潜在治疗干预的宝贵化合物 .
药物化学:磺酰胺的合成
药物化学家已经探索了在色酮含磺酰胺的合成中使用6-溴-3-甲酰基色酮。 这些衍生物因其多种药理特性而受到关注,包括抗菌和抗炎活性 .
有机合成:吡喃噻嗪二酮的制备
6-溴-3-甲酰基色酮: 是有机合成中的关键试剂,特别是在制备6'-溴吡喃噻嗪-4,7-二酮方面。 这些化合物对于创建具有潜在生物活性的新分子很重要 .
分析化学:化学分析和表征
在分析化学中,6-溴-3-甲酰基色酮 用作化学分析和表征的标准品。 其明确的结构和特性允许对分析方法进行准确的校准和验证 .
材料科学:新材料的开发
该化合物的独特化学结构使其能够应用于材料科学,用于开发具有特定光学或电子特性的新材料。 研究人员可能会调查将其整合到各种技术应用中的先进材料中 .
环境科学:环境影响研究
6-溴-3-甲酰基色酮: 也可以在环境科学中进行研究,以了解其在生态系统中的行为和影响。 其稳定性、降解以及与其他环境化合物的相互作用是环境化学家关注的领域 .
对脲酶的抑制活性
另一个值得注意的应用是其据报道对脲酶的抑制活性,脲酶是一种催化尿素水解的酶。 此特性对于农业和医学领域的研究很重要,在这些领域,脲酶活性是一个因素 .
作用机制
Target of Action
The primary target of 6-Bromo-3-formylchromone is associated with the human MDR1 gene . The MDR1 gene, also known as ABCB1, encodes a protein called P-glycoprotein, which plays a crucial role in multidrug resistance in cancer cells .
Mode of Action
6-Bromo-3-formylchromone has been used in studies investigating the reversal of multidrug resistance in human colon cancer and mouse lymphoma cells transfected with the human MDR1 gene
Biochemical Pathways
Its role in reversing multidrug resistance suggests it may influence the activity of p-glycoprotein, a protein that pumps various drugs and other substances out of cells and is encoded by the mdr1 gene .
Result of Action
In vivo cytotoxic activity of 6-Bromo-3-formylchromone against normal and tumor cells has been tested . It has been found to be a suitable reagent used in studies to investigate the reversal of multidrug resistance in certain cancer cells .
生化分析
Biochemical Properties
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking .
Cellular Effects
The effects of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes .
Molecular Mechanism
At the molecular level, 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to different biological outcomes .
Dosage Effects in Animal Models
The effects of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are important for determining safe and effective dosage ranges .
Metabolic Pathways
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the nucleus, where it can interact with DNA and transcription factors .
Subcellular Localization
The subcellular localization of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it affects mitochondrial function and induces apoptosis .
属性
IUPAC Name |
6-bromo-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEZXSJBHMOQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346713 | |
| Record name | 6-Bromo-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52817-12-6 | |
| Record name | 6-Bromo-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3-formylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antibacterial and antibiofilm properties of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde?
A: 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, also known as 6-Bromo-3-formylchromone, exhibits significant antibacterial and antibiofilm activities against Vibrio species, particularly Vibrio parahaemolyticus and Vibrio harveyi. Studies show it effectively inhibits planktonic cell growth with a minimum inhibitory concentration (MIC) of 20 µg/mL []. It also demonstrates dose-dependent inhibition of biofilm formation, impacting bacterial motility, protease activity, and other virulence factors [].
Q2: How does 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde interact with bacteria at the molecular level?
A: Research suggests that 6-Bromo-3-formylchromone targets quorum sensing and biofilm formation by inhibiting the expression of genes like luxS and opaR in Vibrio parahaemolyticus []. It also appears to impact bacterial pathogenicity by downregulating the tdh gene and may affect membrane integrity by influencing the vmrA gene [].
Q3: What is the structural characterization of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde?
A: 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a brominated 3-formylchromone derivative. Its molecular formula is C10H5BrO3 []. Structurally, the non-hydrogen atoms in the molecule lie almost within the same plane. The crystal structure reveals halogen bonds (Br⋯O) linking the molecules, which are further assembled into layers through π–π stacking interactions [].
Q4: Have there been any computational studies on 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde?
A: Yes, density functional theory (DFT) calculations have been used to investigate the structural, energetic, and electronic properties of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde []. These studies provide insights into the molecule's HOMO-LUMO gap, molecular electrostatic potential, and atomic charges, aiding in understanding its reactivity and interactions [].
Q5: What are the potential toxicological concerns associated with 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde?
A: While 6-Bromo-3-formylchromone shows promising antibacterial activity, preliminary toxicity assessments indicate potential concerns. Seed germination and Caenorhabditis elegans models suggest that it might have moderate toxicity at 50 µg/mL. Notably, concentrations between 20-100 µg/mL proved toxic to nematodes []. Further research is crucial to fully elucidate its safety profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





